8-Ethyl-6,7-dimethylpteridine-2,4-dione
Description
8-Ethyl-6,7-dimethylpteridine-2,4-dione is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure comprising fused pyrimidine and pyrazine rings. The compound features ethyl and methyl substituents at positions 8, 6, and 7, respectively, and two ketone groups at positions 2 and 3. Pteridine derivatives are often studied for their roles in biochemistry, such as enzyme cofactors (e.g., lumazines) or drug intermediates .
Properties
CAS No. |
13300-49-7 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
8-ethyl-6,7-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-4-14-6(3)5(2)11-7-8(14)12-10(16)13-9(7)15/h4H2,1-3H3,(H,13,15,16) |
InChI Key |
FNRPHKKIHSKBAA-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
Canonical SMILES |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
6,7-Dimethyl-8-ribityllumazine
- Structure : Differs by the substitution of the 8-ethyl group with a ribityl (sugar alcohol) chain.
- Properties : The ribityl group enhances hydrophilicity, making this compound a precursor in riboflavin biosynthesis .
- Applications : Functions as a biosynthetic intermediate, unlike 8-ethyl-6,7-dimethylpteridine-2,4-dione, which lacks a polar side chain for enzymatic recognition.
8-(2-Hydroxyethyl)-3-methyl-6,7-diphenylpteridine-2,4-dione
6,7-Diethylpteridine Derivatives
Table 1: Comparison of Pteridine-2,4-dione Derivatives
| Compound | Substituents (Positions) | Molecular Weight | Key Properties |
|---|---|---|---|
| This compound | 8-Ethyl, 6,7-dimethyl | ~262.3* | Moderate hydrophobicity |
| 6,7-Dimethyl-8-ribityllumazine | 8-Ribityl, 6,7-dimethyl | ~372.4 | High polarity, biosynthetic role |
| 8-(2-Hydroxyethyl)-3-methyl-6,7-diphenyl | 8-Hydroxyethyl, 3-methyl, 6,7-diphenyl | ~406.4 | Enhanced solubility, steric hindrance |
| 2-Hydroxy-6,7-diethylpteridine | 2-Hydroxy, 6,7-diethyl | ~264.3 | Low solubility (0.15 mg/mL) |
*Estimated based on analogous structures.
Non-Pteridine Dione Derivatives
Imidazolidin-2,4-diones
- Structure : Five-membered ring with two ketones (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione).
- Synthesis : Achieved via Strecker synthesis (70–74% yield), contrasting with pteridine derivatives that typically require multi-step heterocyclic ring formation .
- Bioactivity : IM-3 exhibits CNS modulation, suggesting that pteridine diones may also have neurological applications if structurally optimized .
Pyran-2,4-diones
- Structure: Six-membered lactone ring with conjugated dione groups (e.g., bis-β-enamino-pyran-2,4-dione).
- Stability : Dominated by H...H and O...H interactions in crystal packing, whereas pteridines may rely on π-π stacking due to aromaticity .
- Electronic Properties : Higher dipole moments (e.g., 2a: 6.43 Debye) compared to planar pteridines, influencing solubility and reactivity .
Table 2: Comparison of Dione-Containing Heterocycles
| Compound Type | Example | Ring Size | Dipole Moment (Debye) | Key Interactions |
|---|---|---|---|---|
| Pteridine-2,4-dione | 8-Ethyl-6,7-dimethyl | Bicyclic | ~3–4* | π-π stacking |
| Imidazolidin-2,4-dione | IM-3 | 5-membered | Not reported | Hydrogen bonding |
| Pyran-2,4-dione | Bis-β-enamino derivative | 6-membered | 6.43 (Compound 2a) | H...H, O...H contacts |
*Theorized based on analogous structures.
Key Research Findings
Substituent Effects : Ethyl/methyl groups balance hydrophobicity and steric effects, while polar groups (e.g., ribityl or hydroxyethyl) enhance solubility but may complicate synthesis .
Biological Relevance : Imidazolidin-2,4-diones demonstrate CNS activity, suggesting pteridine analogs could be explored for similar pharmacological endpoints .
Synthetic Challenges : Pteridine derivatives require specialized heterocyclic synthesis methods, unlike imidazolidin-diones accessible via Strecker synthesis .
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